molecular formula C10H10O4 B120961 3-(3,4-Methylenedioxyphenyl)propionic acid CAS No. 2815-95-4

3-(3,4-Methylenedioxyphenyl)propionic acid

Cat. No.: B120961
CAS No.: 2815-95-4
M. Wt: 194.18 g/mol
InChI Key: UIYJGLLTSVRSBM-UHFFFAOYSA-N
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Description

3-(3,4-Methylenedioxyphenyl)propionic acid, also known as 1,3-Benzodioxole-5-propanoic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a propionic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Methylenedioxyphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

  • 3,4-Methylenedioxycinnamic acid
  • 3,4-Methylenedioxyphenylacetic acid
  • 3,4-Methylenedioxybenzoic acid

Comparison: 3-(3,4-Methylenedioxyphenyl)propionic acid is unique due to its propionic acid moiety, which distinguishes it from other methylenedioxy-substituted compounds. This structural difference can influence its reactivity and biological activity. For instance, the presence of the propionic acid group may enhance its solubility and facilitate its interaction with biological targets compared to similar compounds with different functional groups .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJGLLTSVRSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182422
Record name Hydrocinnamic acid, 3,4-(methylenedioxy)-
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-95-4
Record name 1,3-Benzodioxole-5-propanoic acid
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Record name 3-(Benzodioxol-5-yl)propionic acid
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Record name 3-(3,4-Methylenedioxyphenyl)propionic acid
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Record name Hydrocinnamic acid, 3,4-(methylenedioxy)-
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Record name Benzo-1,3-dioxole-5-propionic acid
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Record name 3-(BENZODIOXOL-5-YL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of 3,4-methylenedioxycinnamic acid dissolved in 130 ml of 10% NaOH and 80 ml of distilled water was added 1.0 g of 5% Pd-C. This mixture was reacted at 40 psi until the consumption of hydrogen gas was ceased and then filtered through a Celite layer. The filtrate was acidified with concentrated hydrochloric acid, allowed to be cooled and filtered to give solids. The obtained solids were washed twice with 100 ml of cold water and dried to provide 9.8 g(yield 97%) of 3-(3,4-methylenedioxyphenyl) propanoic acid, having the characteristics of: NMR(CDCl3, 200 MHz) δ2.62(t, J=7 Hz, 2H, CH2), 2.88(t, J=7 Hz, 2H, CH2N), 5.93(s, 2H, CH2O2), 6.63-6.76(s, 3H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
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Quantity
80 mL
Type
reactant
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Name
Quantity
1 g
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catalyst
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In 5 ml of absolute methanol was dissolved 500 mg of 3,4-methylenedioxy-cinnamic acid, followed by adding thereto 50 mg of 10% palladium-carbon, and the reaction was carried out with stirring in a hydrogen stream at room temperature for 5 hours.
Quantity
0 (± 1) mol
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Reaction Step One
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500 mg
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5 mL
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palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-benzo-1,3-dioxol-5-ylacrylic acid (2 g) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 40 mins to give 3-benzo-1,3-dioxol-5-ylpropionic acid (1.67 g, 80% yield) as a solid, m.p. 86.1°-88.3° C. (Lit m.p. 87-88° C.)10 7.2 Synthesis of 3-benzo-1,3-dioxol-5-ylpropionic acid piperidide (RV-C03)
[Compound]
Name
10
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50 mL
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Reaction Step Two
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-benzo-1,3-dioxol-5-ylacrylic acid (2 g) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 40 mins to give 3-benzo-1,3-dioxol-5-ylpropionic acid (1.67 g, 80% yield) as a solid, m.p. 86.1°-88.3° C. (Lit m.p. 87-88° C.)10.
[Compound]
Name
10
Quantity
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of αvβ3 antagonism and how does 3-(3,4-Methylenedioxyphenyl)propionic acid contribute?

A: The αvβ3 integrin, a cell surface receptor, plays a crucial role in various physiological processes, including angiogenesis (blood vessel formation) and bone remodeling. [] Overactivation of αvβ3 has been linked to diseases like osteoporosis, diabetic retinopathy, and cancer. [] Therefore, blocking this receptor with antagonists like those containing this compound represents a potential therapeutic strategy.

Q2: How do researchers study the binding of these antagonists to αvβ3?

A: Scientists utilize techniques like ligand-protein docking analyses to understand how these antagonists interact with αvβ3. [] This computational method simulates the binding of small molecules, like the indole derivatives containing this compound, to the receptor. This allows researchers to visualize potential binding modes and identify crucial interactions that contribute to the antagonist's potency. This information guides further drug design efforts to optimize the structure for enhanced activity and selectivity. []

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